molecular formula C17H21N5O6S B10931347 N-[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B10931347
M. Wt: 423.4 g/mol
InChI Key: XWLLMINNGOOASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[2-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of N1-[2-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the ethoxy and nitro groups. The next step involves the formation of the pyrrolidinyl group, which is then attached to the benzenesulfonamide moiety. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

N~1~-[2-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The ethoxy group can be substituted with other groups to modify the compound’s properties.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Medicine: It may have potential as a pharmaceutical agent due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-[2-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N~1~-[2-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE can be compared with other similar compounds, such as:

  • N~1~-[2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE
  • N~1~-[2-(3-ETHOXY-4-AMINO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE

These compounds share similar structures but differ in the substituents attached to the pyrazole ring. The differences in their chemical properties and biological activities highlight the uniqueness of N1-[2-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE.

Properties

Molecular Formula

C17H21N5O6S

Molecular Weight

423.4 g/mol

IUPAC Name

N-[2-(3-ethoxy-4-nitropyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C17H21N5O6S/c1-2-28-17-15(22(24)25)12-20(19-17)11-9-18-29(26,27)14-7-5-13(6-8-14)21-10-3-4-16(21)23/h5-8,12,18H,2-4,9-11H2,1H3

InChI Key

XWLLMINNGOOASX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN(C=C1[N+](=O)[O-])CCNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.